molecular formula C18H15F2NO B4139484 4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Cat. No.: B4139484
M. Wt: 299.3 g/mol
InChI Key: ULAVWAAWEACZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a useful research compound. Its molecular formula is C18H15F2NO and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11217043 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a polycyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available literature on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H17F2N
  • Molecular Weight : 305.34 g/mol

This compound features a difluorophenyl substituent that is crucial for its biological activity, particularly in enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound , especially in inhibiting various cancer cell lines. The following table summarizes the findings regarding its cytotoxic effects:

Cell Line IC50 (μM) Reference
A549 (Lung Cancer)7.82
SKOV3 (Ovarian Cancer)10.45
HEK293 (Kidney)10.23
MRC5 (Normal Fibroblast)>50

The proposed mechanism of action for this compound involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. The inhibition leads to DNA damage and subsequently induces apoptosis in cancer cells. The following study outlines the methodology used to evaluate this activity:

  • Topoisomerase Inhibition Assay :
    • A supercoiled DNA plasmid was treated with the compound.
    • The relaxation of DNA was monitored through electrophoresis.
    • Results indicated a significant inhibitory effect on human topoisomerase 1B (hTOP1B), suggesting that the compound disrupts DNA topology essential for cancer cell survival .

Selectivity and Toxicity

The selectivity index of the compound indicates its preferential toxicity towards cancer cells over normal cells. For instance, the IC50 values against A549 and MRC5 cells show a clear distinction in cytotoxicity, underscoring its potential as a selective anticancer agent.

Study on Quinoline Derivatives

A study conducted on various quinoline derivatives, including those structurally related to our compound, demonstrated significant antitumor activities across multiple cell lines. The compounds showed varying degrees of efficacy based on their substituents and structural configurations .

Comparative Analysis with Other Compounds

In comparative studies with other known anticancer agents like sorafenib, the difluorophenyl-substituted compounds exhibited comparable or superior activity against certain cancer types . This positions them as promising candidates for further development.

Properties

IUPAC Name

4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-12-4-5-16(20)14(8-12)13-9-18(22)21-17-7-11-3-1-2-10(11)6-15(13)17/h4-8,13H,1-3,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAVWAAWEACZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 3
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 4
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 5
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 6
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.